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Compound of Interest

Compound Name: Bromo ethylacetate

Cat. No.: B8335514

Get Quote

CAS: 105-36-2 | Formula:

| MW: 167.00 g/mol [1][2][3][4]

Executive Summary & Safety Architecture
Ethyl bromoacetate is a pivotal alkylating agent in organic synthesis, most notably as the

substrate for the Reformatsky reaction.[1][3][4][5] However, its utility is matched by its hazard

profile; it is a potent lachrymator and alkylating toxin.[1][4] This guide provides a definitive

reference for its spectral identification, synthesizing data from NMR, IR, and Mass

Spectrometry into a cohesive structural argument.

Critical Safety Protocol (Lachrymator Control)
Before uncapping any sample for analysis, the following hierarchy of controls must be active.

This is not boilerplate; it is a requirement for operator safety.

Engineering Control: All transfers must occur within a certified fume hood with a face velocity

fpm.
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Neutralization: Keep a beaker of 10% aqueous ammonia or sodium thiosulfate nearby to

neutralize spills immediately.[3][4]

PPE: Double nitrile gloves are mandatory.[3][4] The compound permeates standard latex

instantly.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR signature of ethyl bromoacetate is defined by the interplay between the

electronegative bromine atom and the ester functionality.[1][3][4]

Sample Preparation[1][4]
Solvent: Deuterated Chloroform (

) is the standard.[2][3][4]

Concentration: ~10-20 mg in 0.6 mL solvent.[3][4]

Reference: Tetramethylsilane (TMS) at 0.00 ppm.[3][4][6]

H NMR Analysis (300 MHz, )
The proton spectrum is simple but diagnostic, featuring three distinct signal sets.[1]
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Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Logic

4.23
Quartet (

Hz)
2H

Deshielded by

the adjacent

oxygen atom and

the anisotropic

effect of the

carbonyl.[1][2][3]

3.85 Singlet 2H

Significant

deshielding due

to the

-bromine and

-carbonyl.[1][3][4]

Appears upfield

of the ethoxy

methylene due to

Br being less

electronegative

than O.

1.30
Triplet (

Hz)
3H

Typical terminal

methyl group

coupled to the

methylene

protons.[1][4]

C NMR Analysis (75 MHz, )
The carbon spectrum confirms the ester backbone and the halogenated alpha-carbon.
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Shift (

, ppm)
Assignment Structural Logic

167.5

Ester carbonyl carbon.[1][3]

Slightly shielded relative to

ketones due to resonance

donation from the ether

oxygen.[1][4]

62.2

Alkoxy carbon, heavily

deshielded by the single-

bonded oxygen.[1][3][4]

26.1

Alpha-carbon.[1][4] The

"Heavy Atom Effect" (spin-orbit

coupling) of Bromine often

causes an upfield shift relative

to chloro-analogs, placing this

unexpectedly high field despite

induction.[1][3]

14.0 Standard methyl carbon.[1][4]

Structural Assignment Workflow
The following diagram illustrates the logical flow for assigning these signals, confirming the

connectivity of the molecule.

Ethyl Bromoacetate
(Unknown Sample)

1H NMR Spectrum

13C NMR Spectrum

Triplet (1.3 ppm)
Quartet (4.2 ppm)

-> Ethyl Group

Singlet (3.85 ppm)
-> Isolated CH2

Chemical Shift Analysis:
CH2 (3.85) is too low for O-CH2-O

but perfect for Br-CH2-C=O

C=O @ 167 ppm
confirms ester

Structure Confirmed:
Br-CH2-COO-Et
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Figure 1: NMR Assignment Logic Flow. The correlation between the ethyl spin system and the

isolated methylene singlet drives the structural confirmation.[1][3]

Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the ester functionality and the carbon-halogen bond.[1][3]

Wavenumber (

)
Vibration Mode Intensity Notes

2985, 2930 Stretch Weak/Med
Aliphatic stretches.[1]

[3]

1745 Stretch Strong

Diagnostic Peak. The

-bromine exerts an

inductive effect,

withdrawing electron

density and slightly

increasing the double

bond character

(higher frequency)

compared to non-

halogenated esters

(~1735).[1][4]

1280, 1160 Stretch Strong

Characteristic "C-O-C"

ester antisymmetric

stretches.[4]

550 - 650 Stretch Medium

Fingerprint region.[1]

[4] The heavy bromine

atom lowers the

frequency of this bond

vibration.[1][3][4]
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Mass Spectrometry (EI-MS)
Mass spectrometry provides the most distinct evidence of the bromine atom due to its unique

isotopic abundance.[1][3][4]

Isotopic Signature
Bromine exists as two stable isotopes:

(50.7%) and

(49.3%).[1][2]

Observation: The molecular ion (

) appears as a doublet at

166 and 168 with nearly equal intensity (1:1 ratio).[1][2][3][4] This is the "smoking gun" for a
mono-brominated compound.

Fragmentation Pathway
The molecule fragments primarily through alpha-cleavage and alkoxy loss.[1][3][4]

Ion Composition Origin

166 / 168 Molecular Ion (1:1 ratio).[1][3]

137 / 139 Loss of ethyl group.[1][4]

121 / 123

Acylium Ion. Loss of ethoxy

group (

, mass 45).[1][2][4] Retains the

Br isotopic pattern.[1][3][4]

87
Loss of Bromine radical (

).[1][4] Shows no doublet.

29
Ethyl cation (often the base

peak in ethyl esters).[1][4]
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Fragmentation Visualization[1]
Molecular Ion [M]+

m/z 166 / 168
(1:1 Ratio)

Loss of Ethoxy (-OEt) Loss of Bromine (-Br) Alpha Cleavage

Acylium Ion
[Br-CH2-C=O]+
m/z 121 / 123

m/z 45 lost

Ester Cation
[CH2-COOEt]+

m/z 87

m/z 79/81 lost

Ethyl Cation
[CH2CH3]+

m/z 29 (Base Peak)

Click to download full resolution via product page

Figure 2: Mass Spectrometry Fragmentation Pathways.[1][3][4] Note the preservation of the

isotopic doublet in the acylium ion fragment.[1][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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